molecular formula C11H12N2S B14219699 Thiocyanic acid, [1-(phenylmethyl)-2-aziridinyl]methyl ester CAS No. 832724-78-4

Thiocyanic acid, [1-(phenylmethyl)-2-aziridinyl]methyl ester

Katalognummer: B14219699
CAS-Nummer: 832724-78-4
Molekulargewicht: 204.29 g/mol
InChI-Schlüssel: AQQAZLPJNCBEPP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Thiocyanic acid, [1-(phenylmethyl)-2-aziridinyl]methyl ester is a chemical compound with the molecular formula C11H12N2S It is an ester of thiocyanic acid and is known for its unique structure, which includes an aziridine ring and a phenylmethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of thiocyanic acid, [1-(phenylmethyl)-2-aziridinyl]methyl ester typically involves the reaction of thiocyanic acid with [1-(phenylmethyl)-2-aziridinyl]methanol. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. Common reagents used in this synthesis include thiocyanic acid and a suitable base to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

Thiocyanic acid, [1-(phenylmethyl)-2-aziridinyl]methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester to its corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can replace the thiocyanate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

Thiocyanic acid, [1-(phenylmethyl)-2-aziridinyl]methyl ester has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to introduce thiocyanate groups into molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of thiocyanic acid, [1-(phenylmethyl)-2-aziridinyl]methyl ester involves its interaction with molecular targets such as enzymes and receptors. The aziridine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways, contributing to the compound’s biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Thiocyanic acid, phenylmethyl ester: Similar structure but lacks the aziridine ring.

    Thiocyanic acid, methyl ester: A simpler ester with a methyl group instead of the phenylmethyl and aziridine groups.

Uniqueness

Thiocyanic acid, [1-(phenylmethyl)-2-aziridinyl]methyl ester is unique due to the presence of both the aziridine ring and the phenylmethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

832724-78-4

Molekularformel

C11H12N2S

Molekulargewicht

204.29 g/mol

IUPAC-Name

(1-benzylaziridin-2-yl)methyl thiocyanate

InChI

InChI=1S/C11H12N2S/c12-9-14-8-11-7-13(11)6-10-4-2-1-3-5-10/h1-5,11H,6-8H2

InChI-Schlüssel

AQQAZLPJNCBEPP-UHFFFAOYSA-N

Kanonische SMILES

C1C(N1CC2=CC=CC=C2)CSC#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.